![molecular formula C16H18NP B14407994 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine CAS No. 87729-59-7](/img/structure/B14407994.png)
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural properties. This compound features a phosphanyl group attached to a methanimine moiety, with phenyl and trimethylphenyl substituents, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine typically involves the reaction of a phosphine with an imine. One common method is the reaction of triphenylphosphine with an imine derived from benzaldehyde and aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl and trimethylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine involves its interaction with molecular targets through its phosphanyl and imine groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Benzylideneaniline: An imine compound with similar structural features.
Trimethylphosphine: Another phosphine compound with different substituents.
Uniqueness
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine is unique due to the combination of its phosphanyl and imine groups, along with the specific phenyl and trimethylphenyl substituents. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
87729-59-7 |
|---|---|
Fórmula molecular |
C16H18NP |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
phenyl-(2,4,6-trimethylphenyl)phosphanylmethanimine |
InChI |
InChI=1S/C16H18NP/c1-11-9-12(2)15(13(3)10-11)18-16(17)14-7-5-4-6-8-14/h4-10,17-18H,1-3H3 |
Clave InChI |
YQKFLNGJUXAUGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)PC(=N)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)

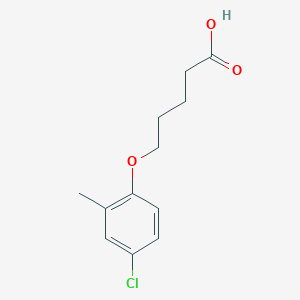
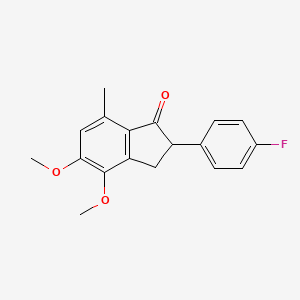

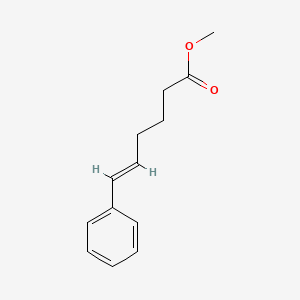
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
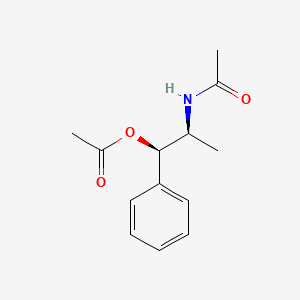

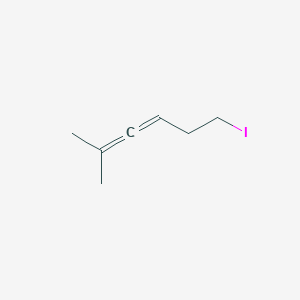

![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
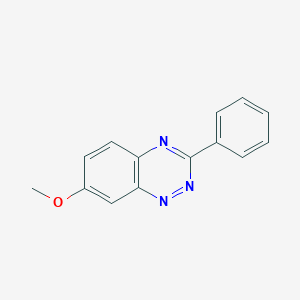
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
